molecular formula C20H21N3O4S B14981289 3-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

3-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B14981289
M. Wt: 399.5 g/mol
InChI Key: UJQJGUYCGNYURV-UHFFFAOYSA-N
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Description

3-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The thiadiazole ring is then subjected to substitution reactions to introduce the ethoxy and methoxy groups on the phenyl ring.

    Amidation: The final step involves the reaction of the substituted thiadiazole with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used to investigate various biological pathways and molecular targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic Acid: Similar in structure but lacks the thiadiazole ring.

    4-Ethoxy-3-methoxybenzaldehyde: Contains similar functional groups but differs in overall structure.

    3-Methoxy-4-ethoxyphenethylamine: A simpler structure with similar functional groups.

Uniqueness

3-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

3-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C20H21N3O4S/c1-4-26-15-8-6-7-14(11-15)19(24)22-20-21-18(23-28-20)13-9-10-16(27-5-2)17(12-13)25-3/h6-12H,4-5H2,1-3H3,(H,21,22,23,24)

InChI Key

UJQJGUYCGNYURV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)OCC)OC

Origin of Product

United States

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